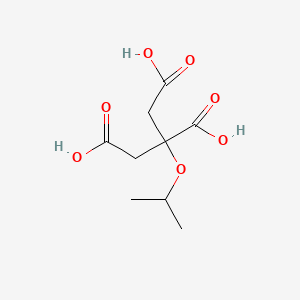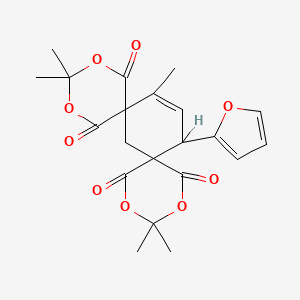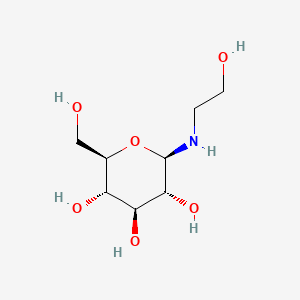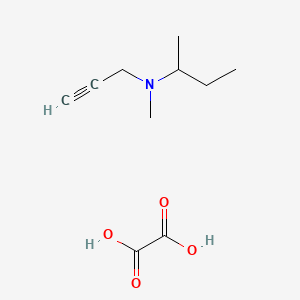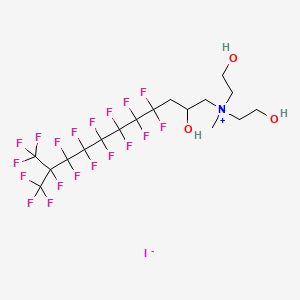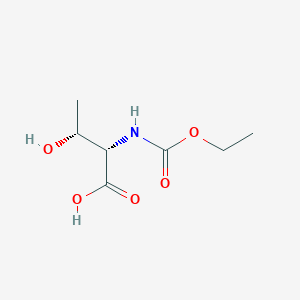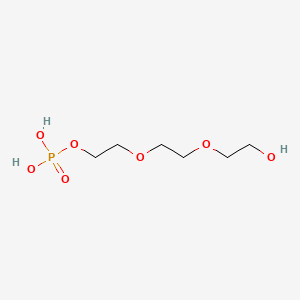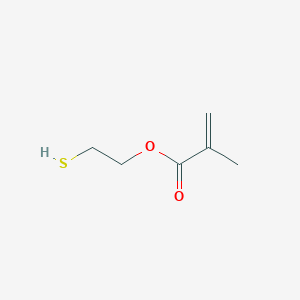
2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide is an organic compound with the molecular formula C9H6Cl2N2OS. This compound is part of the benzisothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide typically involves the reaction of 6-chloro-2,1-benzisothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce processing times .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Substituted benzisothiazole derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Scientific Research Applications
2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including anti-tubercular and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the mycobacterium.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(6-chlorobenzothiazol-2-yl)acetamide: Similar structure but with a benzothiazole ring instead of benzisothiazole.
N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides: These compounds have various substituents on the acetamide group and exhibit different biological activities.
Uniqueness
2-Chloro-N-(6-chloro-2,1-benzisothiazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit DprE1 makes it particularly valuable in anti-tubercular research .
Properties
CAS No. |
98447-32-6 |
|---|---|
Molecular Formula |
C9H6Cl2N2OS |
Molecular Weight |
261.13 g/mol |
IUPAC Name |
2-chloro-N-(6-chloro-2,1-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C9H6Cl2N2OS/c10-4-8(14)12-9-6-2-1-5(11)3-7(6)13-15-9/h1-3H,4H2,(H,12,14) |
InChI Key |
JOLZZPHPZPVYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(SN=C2C=C1Cl)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



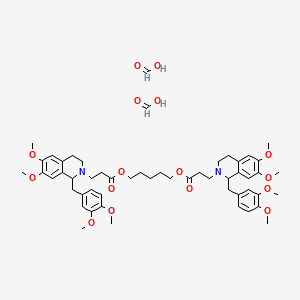
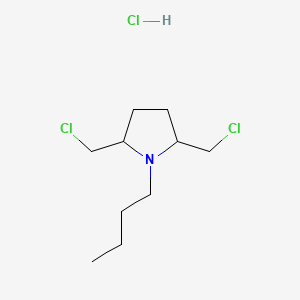
![5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile](/img/structure/B15185578.png)
